4,5-Dimethylnonane

Description

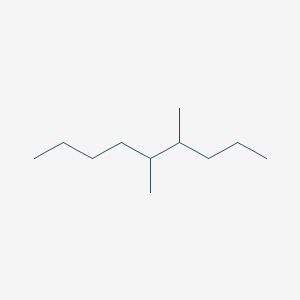

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-5-7-9-11(4)10(3)8-6-2/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNGDDOTBYZAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938273 | |

| Record name | 4,5-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-23-7 | |

| Record name | Nonane, 4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4,5-Dimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the branched alkane, 4,5-dimethylnonane. This molecule serves as a valuable model system in hydrocarbon research and finds applications as a surrogate component in model fuels for combustion studies.[1] This document outlines a multi-step synthetic pathway and details the analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step reaction pathway commencing with a Grignard reaction, followed by dehydration and subsequent hydrogenation.[2] This route allows for the precise construction of the carbon skeleton.[1]

Synthesis Pathway

A three-step synthesis is employed to produce this compound. The process begins with the formation of a tertiary alcohol, 4,5-dimethylnonan-4-ol, through the Grignard addition of 2-bromopentane to hexan-2-one.[2] The resulting alcohol is then dehydrated using phosphorus oxychloride in pyridine to yield isomers of 4,5-dimethylnon-4-ene.[2] Finally, the alkene is hydrogenated over a 10% Palladium on carbon catalyst to yield the target alkane, this compound.[2]

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Grignard Addition of 2-Bromopentane to Hexan-2-one

-

Objective: To synthesize the tertiary alcohol, 4,5-dimethylnonan-4-ol.

-

Procedure: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 2-bromopentane in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed. The resulting Grignard reagent is then cooled in an ice bath. A solution of hexan-2-one in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature and then refluxed. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4,5-dimethylnonan-4-ol.

-

Purification: The crude product may be purified by column chromatography on silica gel.[2]

Step 2: Dehydration of 4,5-Dimethylnonan-4-ol

-

Objective: To synthesize the alkene, 4,5-dimethylnon-4-ene.

-

Procedure: The crude 4,5-dimethylnonan-4-ol is dissolved in pyridine and cooled in an ice bath. Phosphorus oxychloride is added dropwise with stirring. After the addition, the reaction mixture is allowed to warm to room temperature and then heated. The mixture is then cooled and poured onto crushed ice. The mixture is extracted with diethyl ether. The combined organic extracts are washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude 4,5-dimethylnon-4-ene.

-

Purification: The crude product can be purified by column chromatography to reduce carbonyl contamination.[2]

Step 3: Hydrogenation of 4,5-Dimethylnon-4-ene

-

Objective: To synthesize the final product, this compound.

-

Procedure: The purified 4,5-dimethylnon-4-ene is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound. A successful synthesis yielded the product with a purity of 74%.[2]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

The characterization process involves a series of analytical methods to confirm the identity and purity of the final product. Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups, while Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and fragmentation pattern. Gas Chromatography with Flame Ionization Detection (GC-FID) is employed to determine the purity of the compound. Although not detailed in the provided search results, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be a crucial technique for detailed structural elucidation.

Caption: Workflow for the characterization of this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [3][4][5][6] |

| Molecular Weight | 156.31 g/mol | [3][4] |

| CAS Number | 17302-23-7 | [4][5][7] |

| IUPAC Name | This compound | [3] |

Spectroscopic Data

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic alkane stretches.[2]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2800-3000 | C-H stretching | [2] |

| 1458 | C-H bending | [2] |

| 1378 | C-H bending | [2] |

| 1125 | Characteristic of branched alkanes | [2] |

| 739 | -(CH₂)n- rocking | [2] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound reveals a molecular ion peak and characteristic fragmentation patterns.[2]

| m/z | Assignment | Reference |

| 156 | Molecular Ion (M⁺) | [2] |

| 113 | Loss of C₃H₇ | [2] |

| 99 | Loss of C₄H₉ | [2] |

| 84 | Loss of C₅H₁₁ | [2] |

| 70 | Loss of C₆H₁₃ | [2] |

| 57 | Base Peak (C₄H₉⁺) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound were not available in the searched literature, general expectations for branched alkanes can be described. The ¹H NMR spectrum would be complex, with signals for protons in a saturated alkane typically appearing in the upfield region between 0.8 and 1.7 ppm.[1] The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.

Gas Chromatography (GC)

The purity of the synthesized this compound was determined to be 74% by GC-FID based on the proportions of peak areas.[2] The Kovats retention index, a measure used in gas chromatography, has been reported for this compound.[5][8]

| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) | Reference |

| Capillary | Apiezon L | 100 | 1035 | [5][8] |

References

- 1. This compound|CAS 17302-23-7|For Research [benchchem.com]

- 2. ukdiss.com [ukdiss.com]

- 3. This compound | C11H24 | CID 86541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonane, 4,5-dimethyl- [webbook.nist.gov]

- 5. Nonane, 4,5-dimethyl- [webbook.nist.gov]

- 6. PubChemLite - this compound (C11H24) [pubchemlite.lcsb.uni.lu]

- 7. Nonane, 4,5-dimethyl- (CAS 17302-23-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Nonane, 4,5-dimethyl- [webbook.nist.gov]

Physicochemical Properties of 4,5-Dimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5-Dimethylnonane (CAS No: 17302-23-7), a branched alkane of interest in various fields of chemical research. Due to a lack of available experimental data in peer-reviewed literature, this document primarily presents computationally predicted properties, offering a valuable baseline for further investigation. Detailed standard experimental protocols for the determination of key physicochemical parameters for branched alkanes are provided to guide future laboratory work. This guide is intended to serve as a foundational resource for researchers and professionals requiring data and methodologies related to this specific hydrocarbon.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2] As a branched alkane, its physical and chemical characteristics are influenced by its molecular structure, which features a nine-carbon chain with methyl groups at the 4th and 5th positions.[1][2] Understanding the physicochemical properties of such compounds is crucial for applications ranging from fuel and lubricant formulation to their use as non-polar solvents and standards in analytical chemistry. This document summarizes the known computed data for this compound and outlines the standard experimental procedures for their verification.

Physicochemical Data

The following tables summarize the available computed and general physicochemical properties for this compound. It is critical to note that the quantitative data presented are predominantly derived from computational models and should be confirmed by experimental validation.

Computed Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₂₄ | - | PubChem[3], NIST[1][2] |

| Molecular Weight | 156.31 | g/mol | PubChem[3], Cheméo[4] |

| Normal Boiling Point | 450.20 (177.05 °C) | K | Cheméo (Joback Calculated)[4] |

| Normal Melting Point | Not Available | - | - |

| Octanol/Water Partition Coefficient (logP) | 5.6 | - | PubChem (XLogP3-AA)[3] |

| Water Solubility (log₁₀WS) | -3.94 | mol/l | Cheméo (Crippen Calculated)[4] |

| McGowan's Characteristic Volume (McVol) | 165.850 | ml/mol | Cheméo (McGowan Calculated)[4] |

| Critical Temperature (Tc) | Not Available | K | - |

| Critical Pressure (Pc) | 1961.34 | kPa | Cheméo (Joback Calculated)[4] |

| Enthalpy of Vaporization (ΔvapH°) | 39.30 | kJ/mol | Cheméo (Joback Calculated)[4] |

| Enthalpy of Fusion (ΔfusH°) | 17.20 | kJ/mol | Cheméo (Joback Calculated)[4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 36.86 | kJ/mol | Cheméo (Joback Calculated)[4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -280.93 | kJ/mol | Cheméo (Joback Calculated)[4] |

General Properties of Branched Alkanes

| Property | General Trend/Characteristic |

| Boiling Point | Generally lower than their straight-chain isomers due to reduced surface area and weaker van der Waals forces.[5][6][7] |

| Melting Point | The effect of branching is less predictable; highly branched, more symmetrical molecules can have higher melting points than their linear isomers.[6][7] |

| Density | Typically have slightly lower densities than their straight-chain counterparts.[6] |

| Solubility | Insoluble in water due to their non-polar nature. Soluble in non-polar organic solvents.[6] |

| Reactivity | Generally inert, but undergo combustion and halogenation reactions. Branching can influence reaction rates and selectivity.[6] |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a small sample of a liquid alkane, the Thiele tube method is a common and effective technique.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The thermometer bulb should be level with the sample.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil via convection, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

-

Pressure Correction: The observed boiling point should be recorded along with the ambient atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be determined gravimetrically using a pycnometer, which is a flask with a precisely known volume.

Methodology: Pycnometer Method

-

Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance (m_empty).

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed (m_filled).

-

Temperature Control: The temperature of the sample at the time of measurement is recorded, as density is temperature-dependent.

-

Calculation: The mass of the liquid is calculated (m_liquid = m_filled - m_empty). The density (ρ) is then determined by dividing the mass of the liquid by the known volume of the pycnometer (V_pycnometer): ρ = m_liquid / V_pycnometer

Determination of Refractive Index

The refractive index of a liquid hydrocarbon can be measured using a refractometer, such as an Abbe refractometer. This property is useful for identification and purity assessment.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale.

-

Temperature Control: The temperature is controlled, typically using a circulating water bath, and recorded with the refractive index reading, as this property is temperature-dependent.

Conclusion

This technical guide has synthesized the available computational data on the physicochemical properties of this compound and provided detailed, standard methodologies for their experimental determination. While the predicted values offer a useful starting point, it is imperative for researchers to perform experimental validation to obtain accurate and reliable data for this compound. The provided protocols for determining boiling point, density, and refractive index serve as a practical guide for such endeavors. Further research is needed to experimentally characterize this compound and other branched alkanes to expand the existing body of chemical data.

References

- 1. Nonane, 4,5-dimethyl- [webbook.nist.gov]

- 2. Nonane, 4,5-dimethyl- [webbook.nist.gov]

- 3. This compound | C11H24 | CID 86541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonane, 4,5-dimethyl- (CAS 17302-23-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound|CAS 17302-23-7|For Research [benchchem.com]

- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4,5-Dimethylnonane (CAS Number: 17302-23-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of 4,5-Dimethylnonane (CAS No. 17302-23-7). While primarily utilized as a component in fuel formulations due to its high octane rating and as a model compound in fundamental organic chemistry research, preliminary studies suggest its presence in biologically active natural extracts. This document consolidates available data to serve as a foundational resource for professionals in research and development.

Chemical and Physical Properties

This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2] Its structure and physical characteristics are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17302-23-7 | [1][2] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Insoluble in water | General alkane property |

| Appearance | Not specified, likely a colorless liquid | General alkane property |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 5.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 156.187800766 Da | [1] |

| Monoisotopic Mass | 156.187800766 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 76.1 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving a Grignard reaction, followed by dehydration and catalytic hydrogenation. This synthetic route provides a platform for studying reaction mechanisms and stereoselectivity in organic chemistry.

Synthesis Workflow

References

A Technical Guide to the Stereoisomers of 4,5-Dimethylnonane: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Branched alkanes are fundamental structures in organic chemistry and play a significant role in various fields, from fuel technology to materials science.[1] The introduction of chirality into these seemingly simple molecules can lead to distinct physical, chemical, and potentially biological properties for each stereoisomer. 4,5-Dimethylnonane (C₁₁H₂₄) is a chiral alkane possessing two stereocenters at the C4 and C5 positions, giving rise to four possible stereoisomers.[2] Understanding the properties and synthesis of these individual stereoisomers is crucial for applications where stereochemistry plays a key role. This guide aims to consolidate the available technical information on the stereoisomers of this compound.

Stereoisomers of this compound

The structure of this compound features two chiral centers, leading to the existence of four stereoisomers. These can be grouped into two pairs of enantiomers: (4R,5R)- and (4S,5S)-dimethylnonane, and (4R,5S)- and (4S,5R)-dimethylnonane. The relationship between these pairs is diastereomeric.

Table 1: Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

| (4R,5R)-4,5-Dimethylnonane | Enantiomer of (4S,5S) |

| (4S,5S)-4,5-Dimethylnonane | Enantiomer of (4R,5R) |

| (4R,5S)-4,5-Dimethylnonane | Enantiomer of (4S,5R) |

| (4S,5R)-4,5-Dimethylnonane | Enantiomer of (4R,5S) |

Synthesis of this compound Stereoisomers

A multi-step synthesis approach has been documented for the preparation of this compound, which typically results in a mixture of all four stereoisomers.[2] The process involves a Grignard reaction, followed by dehydration and catalytic hydrogenation.[2]

Experimental Protocol: Synthesis of a Stereoisomeric Mixture

A three-step synthesis can be employed to produce this compound.[2]

-

Grignard Reaction: The synthesis commences with the Grignard addition of pentylmagnesium bromide to hexan-2-one in diethyl ether. This reaction forms the tertiary alcohol, 4,5-dimethylnonan-5-ol.[2]

-

Dehydration: The resulting tertiary alcohol undergoes a dehydration reaction, typically using phosphorus oxychloride in pyridine, to yield a mixture of isomers of 4,5-dimethylnonene.[2]

-

Hydrogenation: The final step is the catalytic hydrogenation of the alkene isomers over a 10% Palladium on carbon (Pd/C) catalyst to produce the saturated alkane, this compound, as a mixture of stereoisomers.[2]

Physicochemical Properties

Detailed physicochemical data for the individual, separated stereoisomers of this compound are not extensively reported in the literature. However, data for the isomeric mixture and general properties of branched alkanes are available.

Table 2: Physicochemical Properties of this compound (Isomeric Mixture)

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 17302-23-7 | [1] |

Branched alkanes, in general, exhibit lower boiling points compared to their straight-chain counterparts due to their more compact structure and weaker van der Waals forces.[1]

Characterization of this compound Stereoisomers

The characterization of the synthesized this compound mixture relies on standard analytical techniques.

Spectroscopic and Chromatographic Data

Table 3: Analytical Data for this compound (Isomeric Mixture)

| Analytical Technique | Key Findings |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Shows characteristic alkane stretches with strong C-H bending peaks at approximately 1458 cm⁻¹ and 1378 cm⁻¹.[2] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Reveals a molecular ion peak at m/z = 156. The base peak is observed at m/z = 57, with other key fragment losses at m/z = 70, 84, 99, and 113.[2] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general protocol for the GC-MS analysis of a this compound sample.[2]

-

Column: A non-polar capillary column, such as one coated with 5%-phenyl-methylpolysiloxane, is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 250-300 °C.

-

Oven Temperature Program: A temperature ramp, for instance, starting at 40 °C and increasing to 300 °C, can be used to ensure good separation of components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

Separation of Stereoisomers

The separation of the stereoisomers of this compound presents a significant challenge due to their identical physical properties (in the case of enantiomers). Chiral chromatography is the most promising technique for achieving this separation. While a specific protocol for this compound has not been detailed in the reviewed literature, a general workflow can be proposed.

Proposed Experimental Workflow: Chiral Gas Chromatography

Biological Activity

Information regarding the specific biological activities of the individual stereoisomers of this compound is scarce. One study mentions that this compound is a bioactive compound that can be isolated from the ethanolic extract of Secamone afzelli. However, the specific biological effects were not detailed. Generally, long-chain and branched alkanes can be metabolized by certain microorganisms through oxidative pathways.[3] This opens up possibilities for bioremediation applications and further research into the stereoselective metabolism of such compounds.

Conclusion

This technical guide has summarized the current knowledge on the stereoisomers of this compound. While a synthetic route to a stereoisomeric mixture is established and analytical methods for the mixture are available, a significant data gap exists concerning the specific properties and biological activities of the individual stereoisomers. Future research should focus on the development of effective chiral separation methods, such as chiral gas chromatography, to isolate the four stereoisomers. The subsequent characterization of these pure compounds will be crucial for unlocking their full potential in various scientific and industrial applications, particularly in fields where stereochemistry dictates function.

References

The Combustion Behavior of 4,5-Dimethylnonane: A Fundamental Research Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylnonane, a branched-chain alkane with the chemical formula C₁₁H₂₄, serves as a representative molecule for components found in conventional and alternative fuels.[1][2] Understanding its combustion characteristics is crucial for the development of advanced propulsion systems, the formulation of cleaner-burning fuels, and the refinement of predictive combustion models. Branched alkanes, such as this compound, are of particular interest due to their high octane ratings, which are attributed to their resistance to autoignition, a critical factor in internal combustion engine performance.[1] This technical guide provides a comprehensive overview of the fundamental aspects of this compound combustion, including its physicochemical properties, combustion chemistry, and the experimental techniques employed in its study. In the absence of extensive direct experimental data for this compound, this guide leverages data from structurally similar branched and n-alkanes to elucidate its expected combustion behavior.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a fuel is fundamental to predicting its behavior during combustion. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [2][3] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| CAS Number | 17302-23-7 | [1][3] |

| IUPAC Name | This compound | [2] |

| Boiling Point | Not specified | [2] |

| Density | Not specified | [2] |

| Heat of Sublimation | Not specified | [2] |

Fundamentals of Branched Alkane Combustion

The combustion of this compound, like other alkanes, is a complex process involving a series of radical chain reactions that can be broadly categorized into low-temperature and high-temperature oxidation pathways. The branched structure of this compound significantly influences its combustion chemistry compared to its straight-chain isomer, n-undecane.

Low-Temperature Oxidation (Approx. 550 K - 850 K)

At lower temperatures, the oxidation of branched alkanes is characterized by a phenomenon known as negative temperature coefficient (NTC) behavior, where the overall reaction rate decreases with increasing temperature over a certain range. This is governed by a complex series of reactions involving the formation and decomposition of alkylperoxy (RO₂) and hydroperoxyalkyl (QOOH) radicals.[4][5] The presence of tertiary carbon atoms in branched alkanes, such as those at the 4th and 5th positions in this compound, are more susceptible to hydrogen abstraction, leading to the formation of more stable tertiary alkyl radicals.[1]

The general low-temperature oxidation mechanism for a branched alkane can be summarized as follows:

-

Initiation: Hydrogen abstraction from the fuel molecule by radicals such as OH, forming an alkyl radical (R•).

-

Oxygen Addition: The alkyl radical rapidly combines with molecular oxygen to form an alkylperoxy radical (RO₂•).

-

Isomerization: The RO₂• radical can undergo internal hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH). The ring strain of the transition state for this isomerization plays a crucial role in the subsequent reaction pathways.[5]

-

Second Oxygen Addition: The •QOOH radical can add another O₂ molecule to form a hydroperoxyalkylperoxy radical (•OOQOOH).

-

Chain Branching: The •OOQOOH radical can further react to produce highly reactive OH radicals, leading to an exponential increase in the reaction rate.[4]

The branching in this compound can influence the rates of these reactions, affecting its autoignition propensity.

High-Temperature Oxidation (Above approx. 850 K)

At higher temperatures, the dominant reaction pathways shift. The alkyl radicals formed during initiation are more likely to undergo β-scission, breaking C-C bonds and producing smaller, more reactive species such as alkenes and smaller alkyl radicals.[5] These smaller molecules then undergo further oxidation. The high-temperature oxidation of alkanes is generally less complex than the low-temperature pathways and does not exhibit NTC behavior.

A simplified representation of the high-temperature oxidation pathway is shown in the diagram below:

Caption: High-temperature oxidation pathway for a generic alkane.

Pollutant Formation

The combustion of this compound, particularly under certain conditions, can lead to the formation of harmful pollutants such as nitrogen oxides (NOx) and soot.

Nitrogen Oxides (NOx)

NOx is primarily formed at high temperatures through the oxidation of atmospheric nitrogen (thermal NOx) and from nitrogen present in the fuel (fuel NOx).[6] The high temperatures in internal combustion engines can cause the normally unreactive nitrogen in the air to react with oxygen, forming various oxides of nitrogen.[7][8]

Soot

Soot is composed of impure carbon particles resulting from the incomplete combustion of hydrocarbons.[9] The formation of soot is a complex process that involves the formation of polycyclic aromatic hydrocarbons (PAHs) as precursors.[10][11] The molecular structure of the fuel plays a significant role in its sooting tendency. Branched alkanes, like this compound, can influence the formation of soot precursors.[12] The general mechanism of soot formation is depicted below.

Caption: General pathway for soot formation from hydrocarbon combustion.

Experimental Protocols for Combustion Research

Several experimental techniques are employed to investigate the combustion characteristics of fuels like this compound. These methods allow for the measurement of key parameters such as ignition delay times, flame speeds, and species concentration profiles under controlled conditions.

Shock Tube

A shock tube is a device used to generate high temperatures and pressures for a short duration to study chemical kinetics.

Experimental Protocol for Ignition Delay Measurement:

-

Mixture Preparation: A combustible mixture of this compound, an oxidizer (e.g., air or oxygen), and a diluent (e.g., argon) is prepared in a mixing tank. The composition is determined by partial pressures.

-

Shock Tube Preparation: The driven section of the shock tube is evacuated to a high vacuum. The driver section is filled with a high-pressure driver gas (e.g., helium). A diaphragm separates the two sections.

-

Experiment Initiation: The diaphragm is ruptured, creating a shock wave that propagates through the driven section, compressing and heating the test gas mixture.

-

Data Acquisition: Pressure transducers and optical diagnostics (e.g., monitoring OH* chemiluminescence) are used to measure the pressure rise and light emission, respectively, behind the reflected shock wave.

-

Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of a rapid pressure rise or a sharp increase in light emission.

Caption: Experimental workflow for a shock tube experiment.

Rapid Compression Machine (RCM)

An RCM simulates a single compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena at lower temperatures than shock tubes.[13]

Experimental Protocol for Autoignition Study:

-

Mixture Preparation: A homogenous fuel-air mixture is prepared and introduced into the combustion chamber of the RCM.

-

Compression: Two opposed pistons are rapidly driven to compress the mixture, typically in less than 20 milliseconds, raising its temperature and pressure.[13]

-

Constant Volume Period: The pistons are held in place at the end of the compression stroke, creating a nearly constant volume environment for the autoignition process to occur.

-

Data Acquisition: A pressure transducer records the pressure history within the combustion chamber. Optical access can also be used for imaging or spectroscopic measurements.

-

Ignition Delay Measurement: The ignition delay is determined from the pressure trace as the time from the end of compression to the point of maximum rate of pressure rise.

Caption: Workflow for a rapid compression machine experiment.

Jet-Stirred Reactor (JSR)

A JSR is an ideal reactor for studying chemical kinetics at constant temperature and pressure over longer residence times.

Experimental Protocol for Oxidation Study:

-

Reactant Preparation: Gaseous this compound (vaporized if necessary) and an oxidizer are precisely metered and preheated.

-

Injection and Mixing: The reactants are injected through nozzles into a spherical reactor, creating turbulent jets that ensure rapid and uniform mixing.

-

Steady-State Operation: The reactor is operated at a constant temperature and pressure, with a continuous flow of reactants in and products out, to achieve a steady state.

-

Species Sampling: A sample of the reacting mixture is continuously withdrawn from the reactor through a sonic probe to quench the reactions.

-

Analysis: The sampled species are analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS) to determine their concentrations.

Conclusion

While direct experimental data on the combustion of this compound is limited, its structural characteristics as a branched alkane provide a strong basis for understanding its fundamental combustion behavior. By studying surrogate molecules and employing advanced experimental techniques such as shock tubes, rapid compression machines, and jet-stirred reactors, researchers can elucidate the complex reaction pathways that govern its oxidation, ignition, and pollutant formation. This knowledge is essential for the design of more efficient and cleaner combustion systems and the development of next-generation fuels. Further research focusing specifically on the combustion kinetics of this compound and other C₁₁ isomers is warranted to refine and validate detailed chemical kinetic models.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H24 | CID 86541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonane, 4,5-dimethyl- [webbook.nist.gov]

- 4. Additional chain-branching pathways in the low-temperature oxidation of branched alkanes (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. Soot - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. gekgasifier.pbworks.com [gekgasifier.pbworks.com]

- 12. Influences of the molecular fuel structure on combustion reactions towards soot precursors in selected alkane and alkene flames - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Rapid compression machine [combustionlab.com.cn]

An In-depth Technical Guide on the Potential Biological Activity of Dimethylalkanes

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Dimethylalkanes, a class of methyl-branched hydrocarbons, are significant semiochemicals in the insect world, primarily functioning as contact and sex pheromones that mediate crucial behaviors such as mating and aggregation. While their direct application in human drug development is not established, their potent and specific biological activity in insects presents opportunities for the development of novel pest management strategies. This technical guide provides a comprehensive overview of the biological activity of dimethylalkanes, focusing on their role as insect pheromones. It includes a summary of quantitative data on their activity, detailed experimental protocols for their identification and evaluation, and a review of their biosynthesis and the olfactory signaling pathways they trigger in insects. Toxicological data for related long-chain branched alkanes are also discussed.

Introduction

Dimethylalkanes are saturated hydrocarbons characterized by a long carbon chain with two methyl group branches. Their biological significance is most prominently observed in chemical ecology, where they serve as vital components of the complex cuticular hydrocarbon (CHC) profiles of insects. These CHCs, including dimethylalkanes, are essential for preventing desiccation and, more critically, for chemical communication[1]. Specific dimethylalkanes have been identified as potent sex pheromones in various insect species, eliciting behavioral responses in conspecifics even at very low concentrations.

This guide is intended for researchers in chemical ecology, entomology, and those in drug development interested in novel target discovery and bioactive compound synthesis. While not directly applicable to human therapeutics, the principles of specific receptor-ligand interactions and the biosynthesis of these bioactive molecules in insects may offer insights into analogous systems or provide a basis for the development of highly targeted, environmentally benign pest control agents.

Quantitative Biological Activity of Dimethylalkane Pheromones

The biological activity of dimethylalkane pheromones is typically quantified through behavioral bioassays and electrophysiological recordings. Behavioral assays measure the overt response of an insect to a chemical stimulus, such as upwind flight in a wind tunnel or specific courtship displays. Electrophysiological techniques, like Electroantennography (EAG), measure the electrical response of the insect's antenna to volatile compounds, providing a direct measure of olfactory receptor neuron activity[2].

Due to the vast diversity of insect species and their specific pheromone blends, comprehensive comparative data is challenging to consolidate. The following tables summarize available quantitative data for representative dimethylalkane pheromones.

Table 1: Behavioral Responses to Dimethylalkane Pheromones in Wind Tunnel Assays

| Insect Species | Dimethylalkane | Dose | Behavioral Response | % Responding | Source |

| Fall Armyworm (Spodoptera frugiperda) | Sex Pheromone Blend | 100 ppm | Take-off | 90-100% | [1] |

| Fall Armyworm (Spodoptera frugiperda) | Sex Pheromone Blend | 100 ppm | Landing on Source | ~60% | [1] |

| Indian Meal Moth (Plodia interpunctella) | (Z,E)-9,12-tetradecadien-1-ol acetate (ZETA) | 2.3 ng/h | Flight Activity & Trap Capture | Significant differences observed between lure types | [3] |

Table 2: Electroantennogram (EAG) Responses to Volatile Compounds

| Insect Species | Compound | Dose (µg) | Mean EAG Response (mV) | Source |

| Aromia bungii (male) | 2-hexanol | 100 | >0.8 | [4] |

| Aromia bungii (female) | 2-hexanol | 100 | >0.8 | [4] |

| Duponchelia fovealis (male) | Sex Pheromone Candidate 1 | 10 | ~1.2 | [5] |

| Duponchelia fovealis (male) | Sex Pheromone Candidate 2 | 10 | ~0.9 | [5] |

| Sirex noctilio (male) | (Z)-3-octenol | 10 | ~0.6 | [6] |

| Sirex noctilio (female) | (Z)-3-octenol | 10 | ~0.5 | [6] |

Note: The data in these tables are compiled from different studies with varying experimental conditions and are intended for illustrative purposes.

Biosynthesis of Dimethylalkanes in Insects

The biosynthesis of dimethylalkanes is an extension of the fatty acid synthesis pathway and primarily occurs in specialized cells called oenocytes[7][8]. The process involves the sequential action of several key enzymes.

Key Enzymatic Steps

-

Fatty Acid Synthesis: The pathway begins with the de novo synthesis of fatty acids by Fatty Acid Synthase (FAS)[9].

-

Elongation: Very-long-chain fatty acids (VLCFAs) are produced by the action of fatty acid elongases (ELOs), which sequentially add two-carbon units from malonyl-CoA[10].

-

Methyl Branching: The introduction of methyl branches occurs through the substitution of malonyl-CoA with methylmalonyl-CoA during the elongation process[10].

-

Reduction: The resulting very-long-chain acyl-CoA is reduced to a very-long-chain fatty alcohol by a fatty acyl-CoA reductase (FAR)[8].

-

Decarbonylation: Finally, the fatty alcohol is oxidatively decarbonylated to form the corresponding alkane by a cytochrome P450 enzyme (CYP4G)[9][10].

Insect Olfactory Signaling Pathway

The detection of dimethylalkane pheromones by insects initiates a sophisticated signaling cascade within the olfactory system, leading to a behavioral response. This process occurs in specialized sensory hairs called sensilla, located on the antennae[11][12].

Molecular Components and Signal Transduction

-

Pheromone Binding: Volatile dimethylalkane molecules enter the sensillum lymph through pores in the cuticle and are bound by Odorant-Binding Proteins (OBPs)[11][12].

-

Receptor Activation: The OBP-pheromone complex is transported to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where the pheromone is presented to a specific Olfactory Receptor (OR)[11][13].

-

Ion Channel Gating: The binding of the pheromone to its OR, which forms a heterodimeric complex with the co-receptor Orco, leads to the opening of a non-selective cation channel, resulting in the depolarization of the ORN membrane[14].

-

Signal Transmission: This depolarization generates an action potential that propagates along the axon of the ORN to the antennal lobe of the insect's brain for further processing[11].

Experimental Protocols

The identification and characterization of dimethylalkane pheromones rely on a combination of specialized analytical and behavioral techniques.

Protocol 1: Pheromone Collection using Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique for extracting and concentrating volatile compounds from the headspace of a sample[3][15][16].

Materials:

-

SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane)

-

Glass vial with a septum cap

-

Live insect or excised pheromone gland

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place the live insect or excised gland into the glass vial.

-

Seal the vial with the septum cap.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Retract the fiber into the needle.

-

Immediately insert the fiber into the heated injection port of the GC-MS for thermal desorption and analysis.

Protocol 2: Identification of Bioactive Compounds using Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD combines the separation power of gas chromatography with the sensitivity of an insect's antenna as a biological detector[7][17][18][19].

Workflow:

Procedure:

-

Antenna Preparation: Excise an antenna from the insect and mount it between two electrodes connected to a high-impedance amplifier[2].

-

GC Separation: Inject the pheromone extract into the GC. The effluent from the GC column is split, with one portion directed to a flame ionization detector (FID) and the other to the prepared antenna.

-

Signal Recording: Simultaneously record the signals from the FID and the EAD. The FID produces a chromatogram of all separated compounds, while the EAD shows voltage changes in response to biologically active compounds.

-

Data Analysis: Correlate the peaks in the FID chromatogram with the responses from the EAD to identify the bioactive components of the pheromone blend.

Protocol 3: Behavioral Bioassay in a Wind Tunnel

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne pheromones in a controlled environment[18][20][21].

Materials:

-

Wind tunnel with controlled airflow, temperature, and light

-

Pheromone dispenser

-

Video recording equipment

-

Test insects

Procedure:

-

Acclimatization: Place the insects in the wind tunnel for a period to acclimate to the conditions.

-

Pheromone Release: Introduce the synthetic dimethylalkane or pheromone blend at a specific release rate at the upwind end of the tunnel.

-

Insect Release: Release the insects at the downwind end of the tunnel.

-

Behavioral Observation: Record the insects' flight behavior, including take-off, upwind flight, casting, and landing at the pheromone source.

-

Data Quantification: Analyze the video recordings to quantify the percentage of insects exhibiting each behavior.

Toxicology of Long-Chain Branched Alkanes

The toxicological data for long-chain dimethylalkanes specifically is limited. However, studies on broader categories of long-chain branched alkanes (typically in the C8-C18 range) indicate low acute toxicity via oral, dermal, and inhalation routes[22][23]. They are generally not considered to be genotoxic or to cause adverse reproductive effects[23]. While high doses may lead to mild skin or eye irritation, they are not typically sensitizers[23]. It is important to note that these data are for general branched alkanes and may not be fully representative of all specific dimethylalkane isomers. Further research is needed to assess the toxicological profiles of specific biologically active dimethylalkanes, particularly concerning their effects on non-target organisms in an environmental context.

Conclusion

Dimethylalkanes represent a fascinating class of bioactive molecules with highly specific and potent effects on insect behavior. While their direct application in human medicine is not currently established, their role as pheromones offers significant potential for the development of targeted and sustainable pest management strategies. The experimental protocols and pathway analyses presented in this guide provide a foundation for researchers to further explore the chemical ecology of these compounds and to harness their biological activity for innovative applications. Future research should focus on expanding the quantitative data on the activity of a wider range of dimethylalkanes and on elucidating the finer details of their biosynthesis and perception in diverse insect species.

References

- 1. researchtrend.net [researchtrend.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae) to a Range of Volatile Compounds | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]

- 8. mdpi.com [mdpi.com]

- 9. Intrasexual cuticular hydrocarbon dimorphism in a wasp sheds light on hydrocarbon biosynthesis genes in Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsisinternational.org [rsisinternational.org]

- 11. slunik.slu.se [slunik.slu.se]

- 12. Biosynthesis of cuticular hydrocarbons (Chapter 3) - Insect Hydrocarbons [cambridge.org]

- 13. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. A wind tunnel bioassay system for screening mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ento.psu.edu [ento.psu.edu]

- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]

4,5-Dimethylnonane: A Review of its Natural Occurrence and Isolation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylnonane is a branched-chain alkane with the chemical formula C₁₁H₂₄.[1] While branched alkanes are ubiquitous in the natural world, serving diverse functions from structural components of cell membranes to semiochemicals, the specific natural occurrence and biological role of this compound are not extensively documented. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources and isolation of this compound, with a focus on methodologies relevant to researchers in natural product chemistry and drug development.

Natural Occurrence

The primary documented natural source of this compound is the plant Secamone afzelii, a member of the Asclepiadaceae family.

Occurrence in Secamone afzelii

Studies on the chemical composition of extracts from the leaves of Secamone afzelii have identified this compound as one of its volatile constituents. Specifically, it has been detected in the ethanolic extract of the leaves. The identification was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Data Presentation

Currently, there is a significant gap in the scientific literature regarding the quantitative analysis of this compound in Secamone afzelii. While its presence has been confirmed, data on its concentration, relative abundance, or peak area in GC-MS chromatograms are not available in the reviewed literature. Further research is required to quantify the abundance of this compound in various tissues of the plant and under different environmental conditions.

Isolation and Identification from Natural Sources

The isolation of this compound from its natural source, Secamone afzelii, involves a multi-step process encompassing extraction, fractionation, and purification. The identification is then confirmed using analytical techniques.

Experimental Protocols

1. Extraction of Volatile Compounds from Secamone afzelii Leaves

A general protocol for the extraction of volatile compounds, including this compound, from the leaves of Secamone afzelii can be adapted from standard phytochemistry methods.

-

Sample Preparation: Freshly collected leaves of Secamone afzelii are washed, air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent the loss of volatile compounds, and then ground into a fine powder.

-

Extraction:

-

Soxhlet Extraction: The powdered leaf material is placed in a thimble and extracted with ethanol (95% or absolute) in a Soxhlet apparatus for several hours. This method allows for the exhaustive extraction of compounds.

-

Maceration: The powdered leaf material is soaked in ethanol at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. The mixture is then filtered to separate the extract from the plant residue.

-

2. Fractionation and Purification

The crude ethanolic extract, which contains a complex mixture of compounds, needs to be fractionated to isolate the non-polar components, including alkanes.

-

Liquid-Liquid Partitioning: The ethanolic extract can be concentrated under reduced pressure and then partitioned between a non-polar solvent (e.g., n-hexane or diethyl ether) and a polar solvent (e.g., methanol/water mixture). The alkane fraction, including this compound, will preferentially dissolve in the non-polar layer.

-

Column Chromatography: The non-polar fraction is then subjected to column chromatography on silica gel or alumina. A non-polar mobile phase (e.g., n-hexane) is used to elute the alkanes. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Gas Chromatography (Prep-GC): For final purification to obtain high-purity this compound, preparative gas chromatography is the most suitable technique. This method separates compounds based on their volatility and interaction with the GC column, allowing for the collection of individual compounds as they elute.

3. Identification and Characterization

The isolated compound is identified and characterized using the following analytical method:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the identification of volatile compounds like this compound.

-

Gas Chromatography (GC): The retention time of the isolated compound is compared with that of an authentic standard of this compound on a specific GC column (e.g., a non-polar column like DB-5ms).

-

Mass Spectrometry (MS): The mass spectrum of the isolated compound will show a characteristic fragmentation pattern. The molecular ion peak (M⁺) for this compound would be observed at m/z 156, corresponding to its molecular weight. Key fragment ions would also be present, which can be compared to a library database (e.g., NIST) for confirmation.

-

Biological Activity and Signaling Pathways

The biological activity of pure this compound has not been extensively studied. While it is described as a "bioactive compound" in the context of the whole plant extract of Secamone afzelii, specific data on its individual biological effects are lacking.

Branched-chain alkanes, in general, are known to play various roles in chemical communication in insects, often acting as components of pheromones or cuticular hydrocarbons involved in species and sex recognition. However, there is no current research linking this compound to any specific signaling pathway in plants, animals, or microorganisms. This represents a significant area for future research.

Diagrams

Experimental Workflow for Isolation and Identification

Caption: General workflow for the isolation and identification of this compound.

Conclusion

This compound has been identified as a natural constituent of Secamone afzelii leaves. While established protocols for the extraction and identification of volatile alkanes from plant matrices can be applied, there is a notable absence of quantitative data and detailed isolation procedures specific to this compound. Furthermore, its biological activity and potential involvement in signaling pathways remain unexplored. This presents a valuable opportunity for future research to elucidate the functional role of this compound in its natural context and to explore its potential applications in various scientific and industrial fields. Further investigation is warranted to quantify its presence in Secamone afzelii and to isolate sufficient quantities for comprehensive biological screening.

References

Thermodynamic Stability of Branched vs. Linear Nonanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of branched versus linear nonane isomers. A thorough understanding of the thermodynamic properties of alkanes is crucial in various fields, including fuel development, chemical synthesis, and drug design, where molecular stability can significantly influence reaction outcomes and product efficacy. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and provides visual representations of relevant concepts and workflows.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a molecule is inversely related to its internal energy. A more stable compound will have a lower heat of formation (a more negative value), indicating that less energy is stored within its chemical bonds compared to its constituent elements in their standard states. Generally, for alkane isomers, a higher degree of branching leads to greater thermodynamic stability. This phenomenon is attributed to a combination of factors, including intramolecular van der Waals forces and hyperconjugation, which result in a more compact and lower-energy molecular structure.

The spontaneity of a chemical process, such as the isomerization of one isomer to another, is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process. The Gibbs free energy change is defined by the equation ΔG = ΔH - TΔS, where ΔH is the change in enthalpy, T is the temperature in Kelvin, and ΔS is the change in entropy.[1][2]

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties for n-nonane and several of its branched isomers at 298.15 K. These values are critical for comparing the relative stabilities and predicting the equilibrium distribution of the isomers.

Table 1: Standard Thermodynamic Properties of Nonane Isomers (Gas Phase) at 298.15 K

| Isomer | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |

| n-Nonane | -228.3[3] | 506.5[3] | 24.81[4] |

| 2-Methyloctane | -241.5 (calculated) | 495.4 (estimated) | 24.83[5] |

| 3-Methyloctane | -238.2 (calculated) | 490.2 (estimated) | 27.9 (estimated) |

| 4-Methyloctane | -236.9 (calculated) | 490.2 (estimated) | 29.2 (estimated) |

| 2,2-Dimethylheptane | -253.3 (calculated) | 464.8 (estimated) | 25.1 (estimated) |

| 3,3-Dimethylheptane | -248.1 (calculated) | 460.1 (estimated) | 30.5 (estimated) |

| 2,6-Dimethylheptane | -246.0 (calculated) | 485.3 (estimated) | 25.5 (estimated) |

| 3,3-Diethylpentane | -245.8 (calculated) | 450.6 (estimated) | 36.8 (estimated) |

| 2,2,5-Trimethylhexane | -255.2 (calculated) | 458.9 (estimated) | 28.9 (estimated) |

| 2,3,4-Trimethylhexane | -244.93[6] | 470.1 (estimated) | 17.58[6] |

| 2,2,3-Trimethylhexane | -251.9 (calculated) | 462.3 (estimated) | 29.7 (estimated) |

Table 2: Standard Thermodynamic Properties of n-Nonane (Liquid Phase) at 298.15 K

| Property | Value | Units | Source |

| Standard Enthalpy of Formation (ΔfH°) | -274.44 | kJ/mol | [8] |

| Standard Molar Entropy (S°) | 393.67 | J/mol·K | [4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 11.76 | kJ/mol | [4] |

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise experimental techniques. The following sections detail the methodologies for two key experimental procedures.

Bomb Calorimetry for Determination of Enthalpy of Combustion

Objective: To measure the heat of combustion (ΔcH°) of a liquid hydrocarbon, from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.[9]

Apparatus:

-

Oxygen bomb calorimeter

-

High-precision thermometer (±0.001 °C)

-

Pellet press

-

Crucible

-

Fuse wire (e.g., nickel-chromium)

-

Oxygen cylinder with pressure regulator

-

Analytical balance (±0.0001 g)

Procedure:

-

Sample Preparation: A known mass (typically 0.5 - 1.0 g) of the liquid nonane isomer is accurately weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary.[10]

-

Bomb Assembly: A measured length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.[11]

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a known mass of distilled water (typically 2000 g). The calorimeter is assembled, ensuring the stirrer and thermometer are properly positioned.

-

Temperature Equilibration: The stirrer is started, and the initial temperature of the water is recorded at regular intervals until a constant rate of temperature change is observed.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) through the period of rapid temperature rise and until the rate of temperature change becomes constant again.[11]

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) is used to calculate the total heat released.[9]

-

Corrections: Corrections are made for the heat of formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present), and for the heat of combustion of the fuse wire.

-

Calculation of ΔfH°: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using the known standard enthalpies of formation of CO2 and H2O and applying Hess's Law.[1][12]

Gas Chromatography for Isomer Separation and Analysis

Objective: To separate and identify different nonane isomers in a mixture and to determine their relative quantities.

Apparatus:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Capillary column (e.g., non-polar stationary phase like dimethylpolysiloxane)

-

Syringe for sample injection

-

Carrier gas (e.g., helium, nitrogen, or hydrogen)

-

Data acquisition system

Procedure:

-

Instrument Setup: The GC is set up with the appropriate column and operating conditions. Key parameters include oven temperature program, injector temperature, detector temperature, carrier gas flow rate, and split ratio.

-

Standard Preparation: A standard mixture containing known concentrations of the nonane isomers of interest is prepared.

-

Standard Injection: A small volume (typically 1 µL) of the standard mixture is injected into the GC. The components of the mixture are separated based on their boiling points and interactions with the stationary phase.[13][14]

-

Retention Time Determination: The time it takes for each isomer to travel through the column and reach the detector (the retention time) is recorded. This allows for the identification of each isomer in an unknown sample.

-

Calibration: A calibration curve is generated by injecting a series of standards of varying concentrations to relate the peak area to the concentration of each isomer.

-

Unknown Sample Preparation: The unknown sample containing nonane isomers is prepared, often by dilution in a suitable solvent like hexane.[14]

-

Unknown Sample Injection: The prepared unknown sample is injected into the GC under the same conditions as the standards.

-

Data Analysis: The retention times of the peaks in the unknown sample's chromatogram are compared to those of the standards to identify the isomers present. The peak areas are used to quantify the amount of each isomer using the calibration curve.

Visualizations

Isomerization of n-Nonane

The following diagram illustrates the conceptual pathway of n-nonane isomerization to a branched isomer, a process often facilitated by a catalyst.

Caption: Conceptual pathway for the catalytic isomerization of n-nonane.

Experimental Workflow for Thermodynamic Property Determination

This diagram outlines the general workflow for the experimental determination of the thermodynamic properties of nonane isomers.

Caption: Experimental workflow for determining thermodynamic properties.

Conclusion

The thermodynamic data clearly indicates that branched nonane isomers are generally more stable than the linear n-nonane, as evidenced by their more negative standard enthalpies of formation. This increased stability with branching is a key principle in hydrocarbon chemistry. The experimental protocols outlined provide a framework for the precise measurement of these fundamental thermodynamic properties. For professionals in drug development and chemical research, a solid understanding of these principles and experimental techniques is essential for predicting reaction spontaneity, optimizing synthesis pathways, and understanding the energetic landscapes of molecular systems.

References

- 1. Hexane, 2,2,4-trimethyl- [webbook.nist.gov]

- 2. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 3. 2,3,5-trimethylhexane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 4. 2-methyloctane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. Octane, 2-methyl- (CAS 3221-61-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemeo.com [chemeo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3,4-dimethylheptane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 9. 3,3-diethylpentane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 10. Heptane, 2,2-dimethyl- (CAS 1071-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 2,3,4-trimethylhexane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 12. Pentane, 3,3-diethyl- [webbook.nist.gov]

- 13. 2,2-dimethylheptane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 14. Heptane, 3,4-dimethyl- (CAS 922-28-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Notes and Protocols: Multi-step Synthesis of 4,5-Dimethylnonane via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the multi-step synthesis of 4,5-dimethylnonane. The synthesis employs a Grignard reaction as the key carbon-carbon bond-forming step, followed by dehydration and hydrogenation. Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of new carbon-carbon bonds, making them invaluable tools in the construction of complex molecular architectures relevant to drug discovery and development.[1][2][3] The described three-step pathway involves the synthesis of a tertiary alcohol, its subsequent dehydration to an alkene, and finally, reduction to the target alkane.[4]

Overall Reaction Scheme

The synthesis of this compound is achieved through the following three-step reaction sequence:

-

Grignard Reaction: Addition of pentylmagnesium bromide (prepared from 2-bromopentane) to hexan-2-one to form the tertiary alcohol, 4,5-dimethylnonan-4-ol.[4]

-

Dehydration: Elimination of water from 4,5-dimethylnonan-4-ol using phosphorus oxychloride (POCl₃) in pyridine to yield isomers of 4,5-dimethylnon-4-ene.[4]

-

Hydrogenation: Catalytic hydrogenation of the 4,5-dimethylnon-4-ene isomers over a palladium on carbon (Pd/C) catalyst to produce the final product, this compound.[4]

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of this compound.

| Step | Product | Gross Yield (%) | Purity (%) |

| 1. Grignard Reaction | 4,5-dimethylnonan-4-ol | 31.2 | Not Reported |

| 2. Dehydration | 4,5-dimethylnon-4-ene | 32.6 | Not Reported |

| 3. Hydrogenation | This compound | - | 74 |

| Overall | This compound | 3.9 | 74 |

Table 1: Summary of reaction yields and product purity for the multi-step synthesis of this compound.[4]

Experimental Protocols

Step 1: Grignard Addition of 2-Bromopentane to Hexan-2-one

This procedure details the formation of the Grignard reagent, pentylmagnesium bromide, and its subsequent reaction with hexan-2-one to yield 4,5-dimethylnonan-4-ol.[4][5]

Materials:

-

Magnesium turnings: 2.50 g

-

Anhydrous diethyl ether (Na dried): 50.0 mL (40.0 mL + 10.0 mL)

-

2-Bromopentane: 12.3 mL

-

Hexan-2-one

-

Oven-dried glassware (three-necked round-bottom flask (RBF), pressure-equalizing dropping funnel, condenser)

-

Magnetic stirrer

-

Warm water bath

Procedure:

-

Assemble the oven-dried glassware, consisting of a three-necked RBF equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser.

-

To the RBF, add 2.50 g of magnesium turnings and 40.0 mL of anhydrous diethyl ether.

-

Initiate magnetic stirring.

-

In the dropping funnel, prepare a solution of 12.3 mL of 2-bromopentane in 10.0 mL of anhydrous diethyl ether.

-

To initiate the Grignard reaction, warm the RBF with a warm water bath and add approximately 2 mL of the 2-bromopentane solution from the dropping funnel.

-

Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of hexan-2-one in anhydrous diethyl ether to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The reaction is then quenched by carefully pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then dried and the solvent removed to yield the crude tertiary alcohol.

Step 2: Dehydration of 4,5-dimethylnonan-4-ol

This protocol describes the dehydration of the tertiary alcohol to form an alkene mixture using phosphorus oxychloride in pyridine.[4]

Materials:

-

4,5-dimethylnonan-4-ol (crude product from Step 1): 2.0 g

-

Pyridine: 12.0 mL

-

Phosphorus oxychloride (POCl₃): 8.0 mL

-

Round-bottom flask (250 mL) with a PTFE stirrer bar

-

Ice bath

-

Magnetic stirrer

-

Air condenser with a CaCl₂ guard tube

Procedure:

-

In a 250 mL round-bottom flask containing a PTFE stirrer bar, add 12.0 mL of pyridine and 2.0 g of the crude 4,5-dimethylnonan-4-ol.

-

Place the flask in an ice bath on a magnetic stirrer and begin stirring.

-

Attach an air condenser fitted with a CaCl₂ guard tube.

-

Add 8.0 mL of phosphorus oxychloride dropwise using a Pasteur pipette. The reaction will evolve dense white fumes.

-

Stir the reaction mixture for 24 hours.

-

After 24 hours, the reaction is worked up by carefully pouring the mixture into ice water and extracting the product with an organic solvent. The organic extracts are then washed, dried, and concentrated.

-

The crude product can be purified by column chromatography to reduce carbonyl contamination.[4]

Step 3: Hydrogenation of 4,5-dimethylnon-4-ene

This final step involves the catalytic hydrogenation of the alkene isomers to yield the saturated alkane, this compound.[4]

Materials:

-

4,5-dimethylnon-4-ene (product from Step 2)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Suitable solvent (e.g., ethanol or ethyl acetate)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

Procedure:

-

Dissolve the 4,5-dimethylnon-4-ene in a suitable solvent in a reaction vessel appropriate for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Flush the reaction system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the system with hydrogen gas (or use a hydrogen-filled balloon) and stir the mixture vigorously.

-

Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The final product can be further purified if necessary.

Visualizations

Caption: Workflow for the multi-step synthesis of this compound.

Caption: Key steps in the Grignard reaction to form the tertiary alcohol.

References

Application Note and Protocol: GC-MS Analysis of 4,5-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the identification and quantification of 4,5-Dimethylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a branched-chain alkane, and its isomers are relevant in various fields, including petroleum analysis, environmental monitoring, and as potential biomarkers. The analysis of such compounds can be challenging due to the co-elution of isomers and their similar mass spectral fragmentation patterns. This protocol outlines detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis to achieve reliable and reproducible results.

Introduction

This compound (C11H24) is a saturated hydrocarbon with a molecular weight of 156.31 g/mol .[1] Its analysis is often complicated by the presence of numerous structural isomers, which possess very similar physical and chemical properties, leading to difficulties in chromatographic separation. Gas chromatography coupled with mass spectrometry is the technique of choice for the analysis of these volatile and semi-volatile compounds. This application note describes a robust GC-MS method for the analysis of this compound, applicable to various sample matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for common scenarios.

a) Liquid-Liquid Extraction (for aqueous samples):

-

In a separatory funnel, add a known volume of the aqueous sample.

-